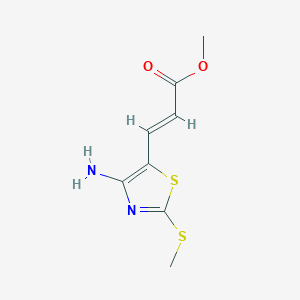

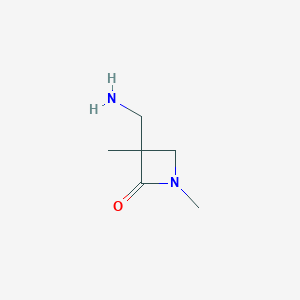

![molecular formula C11H20O2 B2371675 [1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol CAS No. 300733-14-6](/img/structure/B2371675.png)

[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique structure and properties make it a valuable compound for research purposes.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Dienes : A novel strategy was developed to synthesize (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. This process involves treating the allylic alcohol with PPh(3).HBr in methanol, followed by aldehydes in the presence of a base, yielding 1,3-dienes in moderate to good yields (Das et al., 2009).

Copolymerization with Ethylene : Hydroxyl functional polyethylene can be synthesized by copolymerizing ethylene with bicyclo[2.2.1]hept-5-ene-2-methanol, pre-reacted with trimethylaluminium, using a metallocene/MAO catalyst system. This method allows the incorporation of alcohol into the copolymer structure (Radhakrishnan & Sivaram, 1998).

Hydromethoxylation of Phenyl Sulfones : Hydromethoxylation of tricyclo[4.1.0.02,7]hept-1-yl and 7-methyltricyclo[4.1.0.02,7]hept-1-yl phenyl sulfones with methanol in the presence of perchloric acid leads to mixtures of diastereoisomeric exo-7-phenylsulfonyl-2-methoxybicyclo[4.1.0]heptanes (Vasin et al., 2010).

Allylic Hydroxymethylation : Allylic hydroxymethylation of cyclohexene and cyclooctene can be achieved by metallation with trimethylsilylmethylpotassium followed by reaction with formaldehyde, producing 2-methylenecycloalkane-1-methanols (Zaidlewicz, 1991).

Synthesis of Tetrahydropyran Rings : Reactions of carboxylic acids derived from 6-methyl-5-hepten-2-one with alcohols, including methanol, lead to esters containing a tetrahydropyran ring. This process involves the cyclization of 3-hydroxy acids with an acidic catalyst (Hanzawa et al., 2012).

Iridium-catalyzed C–C Coupling : An iridium catalyst facilitates the direct C–C coupling of methanol with allenes, forming higher alcohols that incorporate all-carbon quaternary centers. This represents the first catalytic C–C coupling of methanol providing discrete products of hydrohydroxymethylation (Moran et al., 2011).

Oxidation Reactions : The oxidation of β-cyclocitral (2,6,6-trimethyl-1-cyclo- hexenecarbaldehyde) using 3-chloroperoxybenzoic acid or peracetic acid followed by hydrolysis with methanolic sodium hydroxide yields 2-Hydroxy-2,6,6-trimethylcyclohexanone, a versatile intermediate (Subbaraju et al., 1992).

Enantioselective Synthesis : The asymmetric synthesis of 4-substituted cis-4-(hydroxymethyl)cyclopent-2-en-1-ols is achieved via the highly enantioselective rearrangement of 3-substituted cis-6-oxabicyclo[3.1.0]hexane-3-methanols (Hodgson & Gibbs, 1996).

Propiedades

IUPAC Name |

[1-(hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-8-4-9(2)11(6-12,7-13)10(3)5-8/h4,9-10,12-13H,5-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEMTLBBHAQCHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(C1(CO)CO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2371592.png)

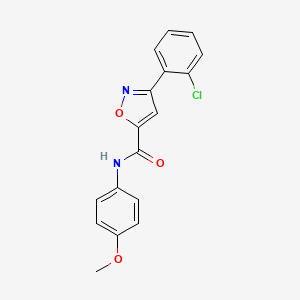

![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371597.png)

![6-Benzyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371598.png)

![(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide](/img/structure/B2371599.png)

![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2371611.png)

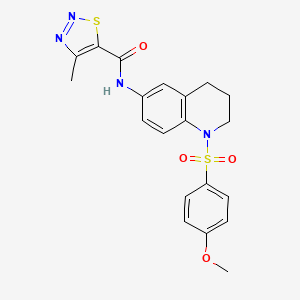

![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2371615.png)